N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound with the CAS number 2034486-87-6. This compound features a thiazole ring, a sulfamoyl group, and an acetamide moiety, indicating potential biological activity. The molecular formula is with a molecular weight of approximately 365.5 g/mol .
This compound is classified under organic molecules that contain sulfur, nitrogen, and oxygen atoms. It is primarily used in research settings and has not been extensively studied for therapeutic applications. Its structural components suggest it may have pharmacological relevance due to the presence of functional groups known for biological activity.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide can be represented using various structural formulas:
COC1(CNS(=O)(=O)c2cnc(NC(C)=O)s2)CCSCC1The presence of multiple functional groups suggests that this compound may engage in various interactions with biological targets, potentially influencing its solubility and bioavailability .
Further studies would be necessary to elucidate specific reactions applicable to this compound.
Further experimental data would be required to confirm any potential biological activities or mechanisms.
Currently, comprehensive data on the physical and chemical properties of N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is limited:
These properties are crucial for understanding its behavior in various environments and potential applications in research .
While specific applications for N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide have not been extensively documented, compounds with similar structures are often explored for:
Further exploration into this compound could reveal novel applications in medicinal chemistry or drug development.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8